molecular formula C15H12BrNO2S3 B2994168 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034400-90-1

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2994168
CAS No.: 2034400-90-1
M. Wt: 414.35
InChI Key: RKXFBVUFLRQFMY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a novel, multi-substituted thiophene derivative offered for advanced chemical and pharmaceutical research. Thiophene-based scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile synthetic applicability and diverse biological properties . These compounds are significant in drug discovery for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, with several thiophene-containing molecules receiving FDA approval . The specific molecular architecture of this compound, featuring a carboxamide linker and multiple thiophene rings, suggests its potential as a key intermediate in the synthesis of more complex bioactive molecules or for use in structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore its mechanism of action, particularly as it may serve as a viral entry inhibitor, a mechanism observed in other thiophene derivatives against viruses like Ebola . Furthermore, the presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of a diverse compound library for high-throughput screening . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S3/c16-11-6-12(22-8-11)14(18)17-9-15(19,10-3-5-20-7-10)13-2-1-4-21-13/h1-8,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXFBVUFLRQFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its anticancer properties, antimicrobial efficacy, and other relevant biological interactions.

The molecular formula of the compound is C12H12BrNO2S2C_{12}H_{12}BrNO_2S_2, with a molecular weight of 346.3 g/mol . The structure features multiple thiophene rings, which are known for their role in enhancing biological activity due to their aromatic properties.

PropertyValue
Molecular FormulaC₁₂H₁₂BrN O₂S₂
Molecular Weight346.3 g/mol
CAS Number1795296-65-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. Research indicates that these compounds can act as biomimetics of the well-known anticancer drug Combretastatin A-4 (CA-4). A notable study demonstrated that certain thiophene derivatives exhibited significant activity against Hep3B liver cancer cells, with IC50 values as low as 5.46 µM for the most active compounds .

The mechanism by which these compounds exert their anticancer effects involves:

  • Tubulin Interaction : The thiophene rings enhance binding to tubulin, similar to CA-4, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Spheroid Formation Disruption : Compounds like this compound influence the morphology of cancer cell spheroids, promoting aggregation into globular shapes that hinder tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have evaluated its efficacy against various pathogens. For instance, related thiophene derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL , indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Synergistic Effects

Moreover, certain derivatives have displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of halogens and hydroxyl groups has been linked to increased potency against cancer and microbial targets. For example:

  • Halogen Substitution : The position and type of halogen substitution on the thiophene ring significantly affect both anticancer and antimicrobial activities.

Case Studies

  • Anticancer Study : A study synthesized various thiophene carboxamide derivatives and tested them against Hep3B cells. The results showed that modifications in the substituents led to varying degrees of potency, with some compounds achieving IC50 values below 10 µM , indicating strong potential for further development as anticancer agents .
  • Antimicrobial Evaluation : Another study focused on evaluating a series of related thiophene compounds against multiple pathogens. The results indicated that specific modifications not only enhanced antimicrobial activity but also reduced toxicity towards human cells, making them viable candidates for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Thiophene Carboxamides

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound: 4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide - 4-Bromo-thiophene
- 2-Hydroxyethyl bridge with thiophen-2-yl and thiophen-3-yl
C₁₅H₁₂BrNO₃S₂ 398.3 Noted for structural complexity; biological activity uncharacterized in current literature.
4-Bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide - 4-Bromo-thiophene
- 2-Hydroxyethyl bridge with furan-2-yl and thiophen-3-yl
C₁₅H₁₂BrNO₃S₂ 398.3 Structural isomer with furan substitution; similar molecular weight but altered electronic properties.
N-[(4-Bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide - Thiophene-2-carboxamide
- 4-Bromo-3-chlorophenyl carbamothioyl group
C₁₂H₈BrClN₂OS₂ 375.69 Contains a carbamothioyl group; potential as a kinase inhibitor or antimicrobial agent.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide - 5-Bromo-thiophene
- 4-Methylpyridin-2-yl amine
C₁₁H₉BrN₂OS 297.17 Demonstrated antibacterial efficacy via Suzuki-Miyaura cross-coupling derivatives.
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide - 5-Ethyl-4-methyl-thiophene
- Thiazol-2-yl amine
C₁₁H₁₃N₂OS₂ 265.36 Structural simplicity; applications in agrochemical or medicinal chemistry.

Functional and Pharmacological Insights

  • Antimicrobial Activity : Analogues like 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibit antibacterial properties, with derivatives showing moderate to good yields (35–84%) in Suzuki-Miyaura reactions . The target compound’s dual thiophenyl groups may enhance binding to bacterial targets through hydrophobic interactions.
  • Carbamothioyl Derivatives : The carbamothioyl group in N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide introduces sulfur-mediated hydrogen bonding, which could improve stability in biological systems compared to the target compound’s hydroxyl group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide?

  • Methodology: Multi-step organic synthesis involving condensation reactions and functional group protection/deprotection. For example, thiophene derivatives are often synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages). The hydroxyethyl group may require protection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during bromination or amidation steps. Post-synthesis purification typically involves column chromatography and recrystallization .
  • Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and temperature to enhance yields.

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodology:

  • 1H/13C NMR: Assign peaks for thiophene protons (δ 6.5–7.5 ppm), hydroxyethyl group (δ 1.5–2.5 ppm for CH2, δ 4.0–5.0 ppm for OH), and carboxamide (δ 8.0–8.5 ppm for CONH) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹), amide (N-H, ~3300 cm⁻¹), and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ ion) .

Q. What crystallographic techniques are used to resolve its 3D structure?

  • Methodology: Single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer. Data refinement via SHELXL (for small molecules) or OLEX2 to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
  • Example: In related thiophene carboxamides, dihedral angles between aromatic rings range from 8.5° to 15.4°, influencing supramolecular packing .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?

  • Methodology: Use Gaussian 16 or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate:

  • HOMO-LUMO gaps (indicative of charge-transfer behavior).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Validation: Compare computed IR/NMR spectra with experimental data to assess accuracy. For example, deviations >5% in bond lengths may suggest solvation effects not modeled in DFT .

Q. How are structure-activity relationships (SARs) analyzed for biological activity?

  • Methodology:

  • In vitro assays: Test against bacterial/fungal strains (e.g., MIC values for E. coli or C. albicans).
  • Mechanistic studies: Use fluorescence quenching or molecular docking (AutoDock Vina) to assess binding to targets like DNA gyrase or cytochrome P450 .
    • Case Study: Analogous thiophene carboxamides showed genotoxicity via intercalation into DNA, validated by comet assays .

Q. How can researchers address contradictions in experimental data (e.g., unexpected byproducts in synthesis)?

  • Methodology:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2^k) to isolate variables like temperature, catalyst loading, or solvent polarity .
  • Advanced Analytics: Use LC-MS/MS to trace byproduct formation pathways. For example, bromination at unintended positions may arise from incomplete regioselectivity .
    • Resolution: Optimize reaction conditions (e.g., switch from Br2 to NBS for controlled bromination) .

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